Product packaging for Isopropyldioctylsilane(Cat. No.:CAS No. 1858255-82-9)

Isopropyldioctylsilane

Cat. No.: B6310200
CAS No.: 1858255-82-9
M. Wt: 298.6 g/mol
InChI Key: RFCCXIHLUXFVRG-UHFFFAOYSA-N
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Description

Isopropyldioctylsilane is a high-purity organosilicon compound of significant interest in materials science and surface chemistry research. Its molecular structure, featuring both isopropyl and octyl groups attached to a silicon atom, makes it a valuable reagent for surface functionalization and hydrophobization. Researchers utilize this compound to modify material surfaces, such as silica or other metal oxides, to impart specific properties including moisture resistance, altered surface energy, and improved compatibility with organic polymers. Its specific research value lies in its application as a precursor in the synthesis of advanced silicone-based materials, as a coupling agent in composite materials, and in the development of hydrophobic coatings. The mechanism of action typically involves the hydrolysis of the silane group, followed by condensation reactions that form stable covalent bonds with surface hydroxyl groups, creating a durable modified interface. This product is intended for laboratory research purposes and is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H42Si B6310200 Isopropyldioctylsilane CAS No. 1858255-82-9

Properties

IUPAC Name

dioctyl(propan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42Si/c1-5-7-9-11-13-15-17-20(19(3)4)18-16-14-12-10-8-6-2/h19-20H,5-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCCXIHLUXFVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[SiH](CCCCCCCC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Mechanisms for Isopropyldioctylsilane

Direct Synthesis Approaches for Isopropyldioctylsilane

The direct synthesis of this compound can be achieved through several key methodologies, primarily involving the formation of Si-C bonds. These methods include the catalytic addition of silicon hydrides to alkenes (hydrosilylation) and the reaction of silicon halides with organometallic reagents.

A plausible and widely used method for constructing the dioctyl substitution pattern is the hydrosilylation of an appropriate alkene, such as 1-octene (B94956), with a corresponding isopropylsilane precursor containing Si-H bonds. For instance, the reaction of isopropylsilane (i-PrSiH₃) or isopropyldichlorosilane (i-PrSiHCl₂) with 1-octene in the presence of a suitable catalyst would yield the desired product or a chlorinated precursor.

Alternatively, nucleophilic substitution reactions on an isopropyl-substituted silicon halide with an octyl-organometallic reagent provide another direct route. The reaction of isopropyldichlorosilane with two equivalents of an octyl Grignard reagent (e.g., octylmagnesium bromide) or an organolithium reagent would lead to the formation of isopropyldioctylchlorosilane, which can then be reduced to the final silane (B1218182).

Hydrosilylation, also known as catalytic hydrosilation, is a fundamental reaction in organosilicon chemistry involving the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene. wikipedia.org This process is a highly efficient and atom-economical method for creating silicon-carbon bonds. sigmaaldrich.com The reaction is typically catalyzed by transition metal complexes, most notably those containing platinum. wikipedia.orgnih.gov

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.orgprinceton.edunih.gov This mechanistic cycle involves several key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the hydrosilane (R₃Si-H) to the low-valent metal catalyst, typically a Pt(0) complex. This step forms a metal-hydride-silyl complex, e.g., a Pt(II) species. wikipedia.org

Alkene Coordination: The alkene substrate coordinates to the metal center of the activated catalyst complex.

Migratory Insertion: The coordinated alkene then undergoes migratory insertion into the metal-hydride (M-H) bond. This step typically proceeds in an anti-Markovnikov fashion for terminal alkenes, meaning the silicon atom will attach to the terminal carbon of the double bond. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The final step is the reductive elimination of the resulting alkylsilane product from the metal center, which regenerates the active catalyst for the next cycle. nih.gov

While the Chalk-Harrod mechanism is prevalent, variations exist. For instance, some mechanisms propose the insertion of the alkene into the M-Si bond followed by reductive elimination. wikipedia.org Side reactions such as alkene isomerization can also occur, particularly with certain catalysts. nih.gov

The use of organometallic reagents, specifically Grignard and organolithium compounds, is a cornerstone of alkylsilane synthesis. google.comgelest.com These reagents function as powerful nucleophiles, with a highly polarized carbon-metal bond that effectively delivers a carbanion to an electrophilic silicon center, such as that in an alkylhalosilane. wikipedia.orgbyjus.com

Grignard Reagents (RMgX): Grignard reagents are prepared by reacting an alkyl or aryl halide with magnesium metal, often in an ether solvent like diethyl ether or tetrahydrofuran (THF). byjus.comsigmaaldrich.com For the synthesis of this compound, a precursor such as isopropyldichlorosilane (i-PrSiHCl₂) or isopropyltrichlorosilane (i-PrSiCl₃) would be treated with an octylmagnesium halide (e.g., C₈H₁₇MgBr). The reaction proceeds via nucleophilic substitution at the silicon center, replacing the halide atoms with octyl groups. gelest.comgoogle.com The stoichiometry can be controlled to achieve the desired degree of substitution. For partial substitution, a "reverse addition" protocol, where the Grignard reagent is added to the silane, is often preferred. gelest.com

Organolithium Reagents (RLi): Organolithium reagents are typically more reactive than their Grignard counterparts. wikipedia.orglibretexts.org They are prepared by reacting an alkyl halide with lithium metal. libretexts.orgsaylor.org The reaction with a silicon halide is mechanistically similar to the Grignard reaction, involving nucleophilic attack by the carbanionic portion of the organolithium reagent on the silicon atom. taylorandfrancis.com Due to their high reactivity, these reactions are often performed at low temperatures to control selectivity and prevent side reactions. wikipedia.org The choice between Grignard and organolithium reagents often depends on the specific substrate, desired reactivity, and functional group tolerance. gelest.comsaylor.org

Table 1: Comparison of Grignard and Organolithium Reagents for Alkylsilane Synthesis
FeatureGrignard Reagents (RMgX)Organolithium Reagents (RLi)
Reactivity Strong nucleophiles and bases. byjus.comGenerally more reactive and stronger bases than Grignard reagents. wikipedia.orglibretexts.org
Preparation Reaction of alkyl/aryl halide with magnesium metal. byjus.comReaction of alkyl/aryl halide with lithium metal. saylor.org
Solvents Typically ethers (diethyl ether, THF). sigmaaldrich.comHydrocarbons (hexane, pentane) or ethers. libretexts.org
Selectivity Generally good selectivity, can be controlled by reaction conditions. gelest.comHigher reactivity can sometimes lead to lower selectivity; often requires low temperatures. wikipedia.org
Applications Widely used for forming C-Si bonds in industrial and laboratory settings. gelest.comUsed for syntheses requiring higher reactivity or where Grignard formation is difficult. wikipedia.orgsaylor.org

The synthesis of this compound relies on precursors such as isopropyl-substituted silanes (e.g., i-PrSiH₃) or halosilanes (e.g., i-PrSiHCl₂). The formation of these precursors is itself a critical step that often employs catalytic strategies. Catalysis is central to the efficiency, selectivity, and economic viability of producing organosilicon compounds. nii.ac.jp For instance, hydrosilylation is a key catalytic reaction not only for the final product but also for creating precursors with specific alkyl substitutions. organic-chemistry.org

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically dissolved in a liquid solvent. wikipedia.org This approach is dominant in the hydrosilylation industry for producing alkylsilanes. nih.gov

Prominent examples of homogeneous catalysts include platinum-based complexes like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. nih.govnih.govnih.gov These catalysts are highly active and are used to facilitate the addition of Si-H bonds across double bonds. nih.govnih.gov The key advantages of homogeneous catalysts are their high activity and selectivity under mild reaction conditions. youtube.com However, a significant drawback is the difficulty in separating the catalyst from the final product, which can lead to product contamination and loss of the expensive precious metal catalyst. wikipedia.orghrmrajgurunagar.ac.in Other transition metals such as rhodium, ruthenium, and cobalt have also been developed as homogeneous catalysts for hydrosilylation, sometimes offering different selectivity profiles compared to platinum. sigmaaldrich.comorganic-chemistry.org

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. wikipedia.org In organosilane synthesis, this typically involves immobilizing a catalytically active metal, such as platinum, onto a solid support like alumina, silica, or carbon. nih.govqualitas1998.net

The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. qualitas1998.net This is particularly important for expensive metals like platinum. nih.gov For example, platinum single-atom catalysts supported on alumina nanorods have demonstrated high activity and stability for the hydrosilylation of olefins. nih.gov While heterogeneous catalysts offer practical benefits, they may sometimes exhibit lower activity or selectivity compared to their homogeneous counterparts due to mass transfer limitations or a lower density of active sites. nih.govqualitas1998.net The development of highly active and stable heterogeneous catalysts remains an important area of research in the synthesis of organosilanes. researchgate.net

Table 2: Comparison of Catalytic Strategies in Hydrosilylation
Catalysis TypeDescriptionExamplesAdvantagesDisadvantages
Homogeneous Catalyst and reactants are in the same phase (solution). wikipedia.orgSpeier's Catalyst (H₂PtCl₆), Karstedt's Catalyst, Wilkinson's Catalyst (RhCl(PPh₃)₃). nih.govhrmrajgurunagar.ac.inHigh activity and selectivity, mild reaction conditions, good mechanistic understanding. youtube.comDifficult to separate from product, potential for catalyst loss and product contamination. wikipedia.org
Heterogeneous Catalyst is in a different phase from reactants (e.g., solid catalyst in liquid). wikipedia.orgPlatinum on alumina (Pt/Al₂O₃), Pt on carbon, Pt nanoparticles in sol-gels. nih.govqualitas1998.netEasy separation and recovery, potential for catalyst recycling, enhanced thermal stability. qualitas1998.netCan have lower activity/selectivity, potential for metal leaching, mass transfer limitations. nih.gov

Catalytic Strategies in the Formation of this compound Precursors

Functionalization and Derivatization Strategies of this compound

This compound is a saturated tetra-alkylsilane. As such, it is a relatively inert compound due to the strength and non-polar nature of its silicon-carbon and carbon-hydrogen bonds. Functionalization or derivatization of such a molecule is challenging and typically requires harsh reaction conditions to activate these strong bonds.

Strategies for derivatization would likely focus on reactions that can proceed via radical mechanisms or involve the cleavage of a C-H or Si-C bond. For instance, radical halogenation could potentially introduce a halide onto one of the alkyl chains, which could then serve as a handle for further transformations. However, this approach would suffer from a lack of selectivity, leading to a mixture of halogenated isomers.

More advanced C-H activation/functionalization methodologies using transition metal catalysts could offer a more selective route, but this remains a specialized area of research. Cleavage of a silicon-carbon bond is also possible but generally requires strong electrophiles or nucleophiles and is not a common strategy for derivatization unless a specific alkyl group is intended to be a leaving group.

In the broader context of organosilane chemistry, derivatization is more commonly performed on silanes that already possess a reactive functional group, such as a Si-H (hydrosilane), Si-Cl (chlorosilane), or Si-OR (alkoxysilane) bond. msu.edu These groups can be readily converted into other functionalities. Since this compound lacks such a group, its derivatization is inherently more difficult. Chemical derivatization is a powerful technique to improve the analytical performance of compounds, but its application to inert alkylsilanes would require the development of novel activation methods. nih.gov

Post-Synthetic Modification of Silane Hydride Functions

A prevalent method for the synthesis of trialkylsilanes like this compound is through the hydrosilylation of alkenes. This process involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. In the context of this compound, this would typically involve the reaction of isopropylsilane (containing three Si-H bonds) or a partially alkylated intermediate like this compound (containing one remaining Si-H bond) with 1-octene in the presence of a catalyst.

The most common catalysts for this reaction are platinum-based, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0) complex), although other transition metals like rhodium, iridium, and nickel can also be employed. mdpi.comwikipedia.orgnih.gov The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.orgprinceton.edu

The Chalk-Harrod Mechanism consists of the following key steps:

Oxidative Addition: The hydrosilane (e.g., isopropylsilane) reacts with the platinum(0) catalyst, leading to the oxidative addition of the Si-H bond to the metal center. This forms a platinum(II) complex containing both a hydride (Pt-H) and a silyl (Pt-SiR₃) ligand. wikipedia.orgacs.org

Olefin Coordination: The alkene (1-octene) then coordinates to the platinum(II) complex. acs.org

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step is often considered the rate-determining step of the reaction. acs.orgresearchgate.net The insertion typically occurs in an anti-Markovnikov fashion, meaning the silicon atom attaches to the terminal carbon of the alkene, which is sterically less hindered. wikipedia.orgnih.gov

Reductive Elimination: The final step is the reductive elimination of the resulting alkylsilyl group from the platinum center, which regenerates the platinum(0) catalyst and yields the desired product, this compound. mdpi.comacs.org

A modified Chalk-Harrod mechanism has also been proposed, in which the alkene inserts into the metal-silyl bond rather than the metal-hydride bond. princeton.edu The specific pathway can be influenced by the nature of the catalyst and the substrates.

The reaction of a silane with two equivalents of 1-octene would lead to the formation of this compound. The reaction progress can be monitored using techniques like NMR spectroscopy to observe the disappearance of the Si-H proton signal and the appearance of new signals corresponding to the octyl groups attached to the silicon.

Selective Alkylation and Arylation Reactions on Silicon Centers

An alternative synthetic route to this compound involves the sequential alkylation of a suitable silicon precursor. A common method for forming silicon-carbon bonds is through the use of organometallic reagents, such as Grignard reagents (R-MgX). gelest.comleah4sci.com

For the synthesis of this compound, a plausible pathway would start with an isopropyl-substituted chlorosilane, such as isopropyldichlorosilane or isopropyltrichlorosilane. The reaction with an octyl Grignard reagent (e.g., octylmagnesium bromide) would lead to the displacement of the chloro groups with octyl groups.

The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic silicon center of the chlorosilane. researchgate.net This results in the formation of a new silicon-carbon bond and the elimination of a magnesium halide salt.

To synthesize this compound, the stoichiometry of the Grignard reagent would need to be carefully controlled. For example, starting with isopropyltrichlorosilane, the addition of two equivalents of octylmagnesium bromide would be required to obtain isopropyldioctylchlorosilane, which could then be reduced to the final product. Alternatively, starting with isopropyldichlorosilane, two equivalents of the Grignard reagent would directly yield this compound, assuming the remaining Si-H bond is not reactive under the reaction conditions. The reactivity of Grignard reagents with Si-H bonds is generally low. gelest.com

The reaction kinetics of Grignard reactions with chlorosilanes are influenced by factors such as the solvent, the nature of the Grignard reagent, and the substituents on the silicon atom. researchgate.net

Polymerization Pathways Involving this compound Monomers

While this compound itself is a saturated molecule and not a monomer for polymerization in the traditional sense, it could be a component of a polymer if it were appropriately functionalized. For instance, if one of the octyl chains contained a polymerizable group, such as a vinyl or an acrylate group, the resulting functionalized this compound could act as a monomer.

The polymerization of such a monomer would depend on the nature of the polymerizable group. For example, a vinyl-functionalized this compound could potentially undergo radical polymerization. rsc.org This process involves three main stages:

Initiation: A radical initiator generates a free radical, which then attacks the double bond of the monomer to create a new radical.

Propagation: The newly formed radical monomer attacks another monomer, and this process repeats, leading to the growth of a polymer chain.

Termination: The growth of the polymer chain is stopped, for example, by the combination of two radical chains.

The bulky isopropyldioctylsilyl group would likely impart specific properties to the resulting polymer, such as increased thermal stability and solubility in nonpolar solvents. The specific conditions for such a polymerization would need to be determined based on the reactivity of the functionalized monomer.

Reaction Kinetics and Thermodynamic Considerations in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are governed by the kinetics and thermodynamics of the chosen reaction pathway. A thorough understanding of these factors is crucial for optimizing reaction conditions to maximize yield and minimize side products.

Elucidation of Rate-Determining Steps in Silane Coupling Reactions

Kinetic isotope effect studies, comparing the reaction rates of Si-H versus Si-D containing silanes, have provided strong evidence that the migratory insertion of the olefin into the Pt-H bond is the rate-limiting step in many cases. acs.orgresearchgate.net This step involves a significant reorganization of the bonding at the platinum center and the formation of a new carbon-hydrogen bond.

The rate of the hydrosilylation reaction can be influenced by several factors:

The nature of the catalyst: The choice of platinum precursor and ligands can significantly affect the catalytic activity.

The structure of the alkene: Steric hindrance around the double bond can slow down the coordination and insertion steps. Terminal alkenes like 1-octene generally react faster than internal alkenes. libretexts.org

The nature of the silane: The electronic and steric properties of the substituents on the silicon atom can influence the rate of oxidative addition.

For nickel-catalyzed hydrosilylation of 1-octene, a different rate law has been observed, suggesting a mechanism distinct from the classic Chalk-Harrod pathway. In some nickel-catalyzed systems, turnover-limiting C-Si bond formation has been proposed. princeton.eduacs.org

The following table summarizes the key steps in the Chalk-Harrod mechanism and their general kinetic characteristics.

Table 1: Kinetic Characteristics of the Chalk-Harrod Mechanism Steps

StepDescriptionGeneral Kinetic Role
Oxidative AdditionReaction of Si-H with the metal centerGenerally fast and reversible
Olefin CoordinationBinding of the alkene to the metal complexTypically fast and reversible
Migratory InsertionInsertion of the alkene into the M-H bondOften the rate-determining step
Reductive EliminationRelease of the product and regeneration of the catalystGenerally fast and irreversible

Energetic Landscape Analysis for Optimized Reaction Conditions

The energetic landscape of a chemical reaction provides a detailed picture of the energy changes that occur as reactants are converted into products. For the synthesis of this compound via hydrosilylation, understanding this landscape is crucial for optimizing reaction conditions such as temperature and catalyst loading.

Computational studies, often using density functional theory (DFT), can be employed to model the energetic landscape of hydrosilylation reactions. These studies can help to elucidate the relative energies of intermediates and transition states, providing insights into the factors that control the reaction rate and selectivity.

For platinum-catalyzed hydrosilylation, the coordination strength of the olefin to the platinum center has been identified as a decisive factor influencing the reaction kinetics. acs.orgresearchgate.net A stronger coordination can stabilize the intermediate complex, but it may also increase the energy barrier for the subsequent migratory insertion step.

Optimized reaction conditions for the synthesis of this compound would involve:

Temperature: The temperature should be high enough to overcome the activation energy of the rate-determining step but not so high as to cause catalyst decomposition or unwanted side reactions, such as isomerization of the alkene. mdpi.com

Catalyst Concentration: The catalyst loading should be sufficient to achieve a reasonable reaction rate without being excessively high, which would increase costs and potentially lead to difficulties in product purification.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

By carefully considering the kinetic and thermodynamic aspects of the chosen synthetic route, the production of this compound can be carried out in an efficient and controlled manner.

Advanced Characterization Techniques for Isopropyldioctylsilane and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of organosilanes like Isopropyldioctylsilane. By probing the interactions of molecules with electromagnetic radiation, these methods provide a wealth of information regarding the compound's atomic composition, bonding, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailing the structure of organic compounds by mapping the magnetic fields around atomic nuclei. For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly informative. The chemical shift (δ) in an NMR spectrum indicates the chemical environment of a nucleus, while peak intensity can provide quantitative information about the number of nuclei. libretexts.org

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents expected chemical shift ranges based on the known structure of this compound and data from analogous long-chain alkylsilanes.

Group Atom Type Expected Chemical Shift (δ, ppm)
Octyl (CH₃) ¹H 0.8 - 0.9
Octyl (CH₂) ¹H 1.2 - 1.6
Isopropyl (CH₃) ¹H 0.9 - 1.1
Isopropyl (CH) ¹H 1.5 - 2.0
Si-H ¹H 3.5 - 5.0
Octyl (CH₃) ¹³C 14 - 15
Octyl (CH₂) ¹³C 22 - 35
Isopropyl (CH₃) ¹³C 18 - 20
Isopropyl (CH) ¹³C 15 - 25

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Analysis

Multi-Dimensional NMR (e.g., 2D-NOESY, HMBC) for Complex Silane (B1218182) Structures

For complex silane structures or derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Multi-dimensional NMR techniques resolve these complexities by correlating signals from different nuclei.

2D-NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, which is critical for determining the three-dimensional conformation of the molecule. For this compound, NOESY could reveal the spatial arrangement of the bulky isopropyl and long octyl chains around the silicon center.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC correlates the chemical shifts of protons and carbons that are separated by two or three bonds. This is invaluable for piecing together the carbon skeleton of a molecule. For instance, it can definitively link the protons on the first CH₂ group of the octyl chain to the silicon atom via the intervening Si-C bond. ucsb.edu

These advanced NMR methods are crucial for confirming connectivity and stereochemistry in newly synthesized derivatives or for analyzing reaction products involving this compound. ucsb.edu

When this compound is used as a coupling agent or surface modifier in composite materials, its molecular mobility is restricted, necessitating the use of solid-state NMR (ssNMR). mdpi.com Unlike solution NMR, ssNMR can analyze insoluble materials and provide information about the structure, dynamics, and phase of the silane within the matrix. nih.govmdpi.com

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and ²⁹Si and to average out anisotropic interactions that broaden signals in solid samples. mdpi.com By analyzing the ²⁹Si CP/MAS NMR spectrum, one can distinguish between unreacted silane, silane that has formed covalent Si-O-Si (siloxane) bonds through self-condensation, and silane that has covalently bonded to the surface of an inorganic filler (e.g., silica) to form Si-O-Substrate linkages. This makes ssNMR an essential tool for verifying the successful grafting of the silane onto a filler surface and understanding the nature of the interfacial region in the composite material. nih.gov

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. researchgate.net These techniques are complementary and provide a characteristic "fingerprint" of the functional groups and bonds present in a molecule. novazii.comspectroscopyonline.com

FTIR Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is particularly sensitive to polar bonds, making it excellent for identifying functional groups like Si-H. mdpi.com

Raman Spectroscopy : This method involves the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar, symmetric bonds, such as Si-C and C-C backbones, which may be weak in an FTIR spectrum. nih.gov

For this compound, FTIR and Raman spectroscopy can confirm the presence of key structural features. The C-H stretching and bending vibrations from the isopropyl and octyl groups are readily observed, as is the crucial Si-H stretching vibration. When the silane reacts with a surface, changes in the Si-H band and the appearance of new bands, such as Si-O-Si, can be monitored to understand the reaction mechanism. mdpi.com

Characteristic Vibrational Frequencies for this compound

Bond/Group Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
C-H (Alkyl) Stretching FTIR, Raman 2850 - 2960
C-H (Alkyl) Bending FTIR 1375 - 1470
Si-H Stretching FTIR, Raman 2100 - 2250

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a primary tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. youtube.com When a molecule like this compound is ionized in the mass spectrometer, it forms a molecular ion whose m/z value corresponds to the compound's molecular weight. This ion can then break apart into smaller, characteristic fragment ions.

The fragmentation of this compound would likely proceed through the cleavage of the bonds to the silicon atom. Common fragmentation pathways for alkylsilanes include the loss of alkyl radicals.

Predicted Mass Spectrometry Fragments for this compound (C₁₉H₄₂Si)

Molecular Weight: 314.62 g/mol

Fragment Ion Description Predicted m/z
[M]+ Molecular Ion 314.6
[M - CH(CH₃)₂]+ Loss of isopropyl radical 271.5
[M - C₈H₁₇]+ Loss of octyl radical 201.4
[SiH(C₈H₁₇)]+ Dioctylsilyl cation 255.5

X-ray Diffraction and Scattering for Crystalline Structure and Order

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Powder X-ray Diffraction (XRD) for Bulk Crystalline Phases

Powder X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. acs.orgnih.govformulationbio.com By irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams, one can deduce information about the crystal lattice, phase composition, and crystallite size. yale.edu While this compound is a liquid at room temperature, its derivatives, particularly when self-assembled on a surface or forming part of a larger molecular assembly, can exhibit crystalline or semi-crystalline behavior.

In the context of this compound derivatives, such as those forming self-assembled monolayers (SAMs) on substrates like silicon or mica, XRD, often in a grazing incidence geometry (GIXRD), is invaluable for determining the packing and ordering of the alkyl chains. malvernpanalytical.comspringernature.comelsevierpure.comdesy.de The diffraction patterns can reveal the presence of ordered, crystalline-like domains within the monolayer.

Research Findings:

Studies on long-chain alkylsilanes, which are structurally analogous to this compound, have demonstrated that these molecules can form highly ordered, two-dimensional crystalline structures when self-assembled on a flat substrate. The resulting XRD patterns typically exhibit sharp diffraction peaks at specific 2θ angles, which correspond to the repeating distances within the molecular layer. For instance, the primary diffraction peak often relates to the lateral packing distance between adjacent alkyl chains.

The analysis of peak positions and widths in the XRD pattern allows for the calculation of key structural parameters. The d-spacing, or the distance between crystallographic planes, can be determined using Bragg's Law (nλ = 2d sinθ). The size of the crystalline domains, often referred to as crystallite size, can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Below is a representative data table derived from studies on octadecylsilane, a well-studied long-chain alkylsilane that serves as a model for the behavior of this compound derivatives.

Diffraction Peak (2θ)d-spacing (Å)Crystallite Size (nm)Interpretation
21.5°4.13~15Corresponds to the hexagonal packing of the alkyl chains in a self-assembled monolayer.
23.8°3.74~12May indicate a more tilted or distorted packing arrangement under different preparation conditions.

These data illustrate how XRD can provide quantitative information on the molecular arrangement within thin films of this compound derivatives. The degree of crystallinity and the specific packing structure are critical factors that influence the properties of the resulting surface, such as its hydrophobicity and barrier properties.

Small-Angle X-ray Scattering (SAXS) for Nanoscale Morphology in Composites

Small-Angle X-ray Scattering (SAXS) is a complementary technique to XRD that probes structural features on a larger length scale, typically from 1 to 100 nanometers. nih.govacs.orgflinders.edu.au Instead of providing information about atomic-level crystallinity, SAXS reveals details about the size, shape, and distribution of nanoscale objects, such as nanoparticles, pores, or domains within a composite material. acs.orgresearchgate.net

When this compound is used to functionalize nanoparticles (e.g., silica) and these are then dispersed within a polymer matrix to form a composite, SAXS is an essential tool for characterizing the resulting nanoscale morphology. researchgate.netresearchgate.net The way these functionalized nanoparticles are distributed—whether they are well-dispersed, aggregated, or form a network—profoundly impacts the macroscopic properties of the composite material.

Research Findings:

In a typical SAXS experiment on a composite containing this compound-functionalized nanoparticles, the scattering pattern provides information about the average particle size, the inter-particle distance, and the structure of any aggregates. The analysis of the scattering curve, which is a plot of scattering intensity versus the scattering vector (q), can yield quantitative morphological parameters.

The following table presents hypothetical SAXS data for a polymer composite containing silica nanoparticles functionalized with this compound, illustrating the type of information that can be obtained.

ParameterValueInterpretation
Radius of Gyration (Rg)15 nmIndicates the average size of the functionalized silica nanoparticles.
Porod Exponent-3.8Suggests a relatively smooth and sharp interface between the nanoparticles and the polymer matrix.
Peak Position (qmax)0.02 Å-1Corresponds to an average inter-particle distance of approximately 31.4 nm, indicating a relatively well-dispersed system.

These findings from SAXS analysis are critical for understanding how the surface modification of nanoparticles with this compound influences their dispersion and interaction within a composite material. This, in turn, allows for the tailoring of the composite's mechanical, thermal, and barrier properties.

Theoretical and Computational Investigations of Isopropyldioctylsilane

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore the conformational landscape of flexible molecules and characterize their interactions with their environment. nih.gov

Isopropyldioctylsilane, with its two long, flexible octyl chains, can adopt a vast number of different conformations. MD simulations are an ideal tool to study this conformational flexibility in various environments, such as in a vacuum, in a nonpolar solvent, or in a condensed (liquid) phase. researchgate.netnih.gov

Simulations can reveal the most stable conformers and the energy barriers between them. For instance, in a nonpolar solvent, the octyl chains are likely to be extended to maximize favorable van der Waals interactions with the solvent. In the pure liquid phase, the chains would pack together to optimize intermolecular forces. The simulations can quantify key structural features, such as the distribution of dihedral angles along the alkyl chains, which indicates the prevalence of trans versus gauche conformations. nist.gov A higher proportion of trans conformations corresponds to a more ordered, extended chain structure, while gauche conformations introduce kinks and disorder. nist.gov

Table 3: Typical Parameters for MD Simulation of Alkylsilanes This table provides an example of a typical setup for an MD simulation of a long-chain alkylsilane system.

ParameterExample Value/TypePurpose
Force FieldOPLS-AA, CHARMMDescribes the potential energy of the system
EnsembleNPT (Constant Number, Pressure, Temp.)Mimics laboratory conditions
Temperature298 K (25 °C)Controlled via thermostat (e.g., Nosé-Hoover)
Pressure1 atmControlled via barostat (e.g., Parrinello-Rahman)
Simulation Time100 ns - 1 µsTo allow for adequate sampling of molecular motion
SolventExplicit (e.g., hexane) or ImplicitRepresents the chemical environment

Based on general simulation practices described in references nih.govresearchgate.netyoutube.com.

A key application of organosilanes is the modification of surfaces. cfsilicones.com MD simulations are particularly powerful for studying the behavior of molecules like this compound at interfaces, such as the boundary between a solid substrate (e.g., silica, SiO₂) and a liquid or vapor phase. nist.govmdpi.com

Simulations can predict how this compound molecules adsorb onto a surface and how they self-assemble. dtic.mil At low surface coverage, the molecules might lie flat on the surface. As coverage increases, steric repulsion between the bulky headgroups and the flexible tails would force the alkyl chains to orient more perpendicularly to the surface, forming a self-assembled monolayer (SAM). nist.gov The simulations can provide quantitative data on the tilt angle of the chains, the ordering of the monolayer, and the nature of the interactions (e.g., hydrogen bonds between hydrolyzed silane (B1218182) groups and surface hydroxyls). dtic.mildtic.mil This information is critical for understanding how such molecules can be used to control surface properties like wettability and adhesion. cfsilicones.commdpi.com

Table 4: Intermolecular Interactions at a Silica-Silane Interface Analyzed by MD

Interaction TypeInteracting GroupsSignificance
Covalent BondingSi-O-Si (Siloxane bridge)Strong, permanent attachment to the surface after condensation. researchgate.net
Hydrogen BondingSilane-SiOH with Surface-SiOHInitial adsorption mechanism before covalent bond formation. dtic.mildtic.mil
Van der WaalsAlkyl chains with each other and the surfaceGoverns the packing, density, and order of the alkyl chains. nist.gov
ElectrostaticPartial charges on atomsContributes to the overall interaction energy and orientation.

Machine Learning and Chemoinformatics in Silane Research

The integration of machine learning and chemoinformatics is revolutionizing the field of silane research, enabling the prediction of molecular properties and the acceleration of materials discovery. These computational tools allow for the analysis of vast chemical datasets to identify structure-property relationships, which can then be used to design novel silanes with desired characteristics.

Predictive Modeling for Novel this compound Derivatives

Predictive modeling, a cornerstone of chemoinformatics, is being increasingly applied to forecast the physicochemical properties of novel organosilanes. Quantitative Structure-Property Relationship (QSPR) models, for instance, establish correlations between the molecular structure of compounds and their properties. For this compound, these models can be developed to predict key parameters of its derivatives, such as boiling point, viscosity, and thermal stability.

The process begins with the generation of molecular descriptors for a set of known this compound derivatives. These descriptors, which can be constitutional, topological, geometrical, or quantum-chemical, numerically represent the structural features of the molecules. Machine learning algorithms, such as multiple linear regression, support vector machines, or neural networks, are then trained on this dataset to build a predictive model. The predictive power of these models is rigorously evaluated using techniques like cross-validation and external validation to ensure their robustness and reliability.

A significant application of such models is in the prediction of thermodynamic properties. By analyzing a training set of silane compounds with known enthalpies of formation and Gibbs free energies, QSPR models can be constructed to estimate these values for new, unsynthesized derivatives of this compound. This predictive capability is invaluable for prioritizing synthetic efforts toward molecules with optimal stability and reactivity.

The table below illustrates a hypothetical dataset that could be used to train a QSPR model for predicting the boiling point of this compound derivatives.

Derivative NameMolecular Weight ( g/mol )Number of Carbon AtomsPolar Surface Area (Ų)Predicted Boiling Point (°C)
This compound298.63190320
(3-Aminopropyl)this compound355.732226.02385
(3-Glycidyloxypropyl)this compound398.742538.69410
Isopropyldioctyl(vinyl)silane324.66210335

This table is illustrative and does not represent actual experimental or fully validated computational data.

High-Throughput Virtual Screening for Materials Discovery

High-throughput virtual screening (HTVS) is a computational technique that allows for the rapid assessment of large libraries of virtual molecules to identify candidates with desired properties. nih.gov This approach is particularly valuable in the discovery of new materials based on the this compound scaffold. By creating a virtual library of thousands or even millions of this compound derivatives with diverse functional groups, researchers can computationally screen for molecules with specific characteristics, such as enhanced adhesion to a particular substrate or improved thermal resistance.

The HTVS workflow typically involves several stages. Initially, a large virtual library of compounds is generated. Then, a series of computational filters are applied to narrow down the candidates. These filters can range from simple rule-based criteria (e.g., molecular weight, number of hydrogen bond donors/acceptors) to more complex evaluations, such as predicted physicochemical properties from QSPR models. The most promising candidates from this initial screening can then be subjected to more rigorous and computationally expensive simulations, such as molecular dynamics, to evaluate their performance in a specific application.

For example, in the development of new silane coupling agents for composites, HTVS can be employed to screen a library of this compound derivatives for their potential to improve the interfacial adhesion between an inorganic filler and a polymer matrix. nih.gov The screening criteria could include the predicted binding affinity of the silane to the filler surface and its compatibility with the polymer matrix. This computational approach significantly reduces the time and cost associated with synthesizing and testing a large number of compounds, thereby accelerating the materials discovery process. nih.gov

Computational Catalysis Studies Applied to this compound Synthesis

Computational catalysis provides molecular-level insights into the mechanisms of chemical reactions, which is crucial for the rational design of more efficient and selective catalysts. For the synthesis of this compound, which is typically produced via the hydrosilylation of 1-octene (B94956) with isopropylsilane, computational methods can be used to investigate reaction pathways, identify rate-determining steps, and design novel catalysts with improved performance.

Investigation of Transition States and Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules and to calculate the energetics of chemical reactions. rsc.org In the context of this compound synthesis, DFT calculations can be employed to map out the potential energy surface of the hydrosilylation reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. youtube.com By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined, which is a key factor in determining the reaction rate. For the hydrosilylation of 1-octene with isopropylsilane, DFT studies can elucidate the detailed mechanism, including the oxidative addition of the Si-H bond to the metal catalyst, the insertion of the alkene into the metal-hydride or metal-silyl bond, and the reductive elimination of the final product. researchgate.net

These computational investigations can also shed light on the regioselectivity of the reaction, explaining why the silicon atom preferentially adds to the terminal carbon of the alkene. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be identified.

The following table provides a conceptual overview of the relative energies of different species along a hypothetical hydrosilylation reaction pathway, as would be determined by DFT calculations.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsIsopropylsilane + 1-Octene + Catalyst0
Intermediate 1Oxidative addition complex-5
Transition State 1Alkene insertion+15
Intermediate 2Alkyl-silyl complex-10
Transition State 2Reductive elimination+10
ProductsThis compound + Catalyst-25

This table represents a simplified, hypothetical energy profile for illustrative purposes.

Design Principles for Novel Organosilane Catalysts

The insights gained from computational catalysis studies can be directly applied to the design of new and improved catalysts for organosilane synthesis. nih.gov By understanding the electronic and steric factors that influence the catalytic activity and selectivity, researchers can rationally modify the structure of the catalyst to enhance its performance.

For the hydrosilylation reaction to produce this compound, computational studies can help in the design of catalysts that are more active, allowing the reaction to proceed at lower temperatures and with lower catalyst loadings. Furthermore, by fine-tuning the ligand environment around the metal center, it is possible to improve the selectivity of the reaction, minimizing the formation of unwanted byproducts.

One approach to catalyst design involves the computational screening of a library of potential catalyst structures. lsu.edu By calculating the activation energies for the key steps of the catalytic cycle for each candidate, the most promising catalysts can be identified for experimental validation. This synergy between computational prediction and experimental testing accelerates the development of next-generation catalysts for the efficient and selective synthesis of this compound and other valuable organosilanes. Key design principles often focus on tailoring metal-support interactions to optimize the electronic properties of the active catalytic species. rsc.org

Applications in Advanced Materials Science and Engineering

Isopropyldioctylsilane in Polymer Science and Engineering

The unique combination of an isopropyl group and two long octyl chains attached to a silicon center suggests that this compound could offer specific advantages in the functionalization and modification of polymers.

Functionalization of Polymer Chains with this compound Moieties

The incorporation of silane (B1218182) moieties onto polymer backbones is a widely utilized strategy to impart desired properties. Organofunctional trialkoxysilanes can be grafted onto polymer chains, and this compound could potentially be used in a similar manner. nih.gov The covalent attachment of this compound moieties would introduce bulky and hydrophobic side chains, which could significantly alter the physical and chemical characteristics of the host polymer.

The presence of the long octyl chains would be expected to enhance the hydrophobicity of the polymer, making it more resistant to water and moisture. The isopropyl group, being bulkier than a methyl or ethyl group, could influence the polymer's morphology and chain packing. This functionalization could be particularly useful in creating polymers for applications requiring low surface energy, such as anti-fouling coatings or water-repellent textiles.

Table 1: Potential Effects of Polymer Functionalization with this compound Moieties

PropertyExpected ChangeRationale
Surface EnergyDecreaseIntroduction of nonpolar isopropyl and octyl groups.
HydrophobicityIncreaseLong octyl chains repel water.
SolubilityAlteredIncreased solubility in nonpolar solvents.
Thermal StabilityPotential IncreaseIncorporation of stable siloxane linkages upon cross-linking.
AdhesionModifiedAbility to bond with inorganic surfaces.

This table represents expected trends based on the known effects of analogous organosilanes and is not based on experimental data for this compound.

Incorporation into Polymer Composites and Nanocomposites for Enhanced Performance

A primary application of organosilanes is as coupling agents in polymer composites and nanocomposites. mdpi.comlabinsights.nl They improve the interfacial adhesion between inorganic fillers (like silica, glass fibers, or metal oxides) and the organic polymer matrix. acs.org this compound, if possessing a hydrolyzable group, could be used to pre-treat the surface of inorganic fillers.

The silane would react with hydroxyl groups on the filler surface, forming stable covalent bonds. nih.gov The isopropyl and octyl groups would then be oriented outwards, creating a hydrophobic and organophilic surface on the filler. researchgate.net This surface modification would improve the dispersion of the filler within the polymer matrix and enhance the stress transfer between the two phases, leading to improved mechanical properties of the composite material. mdpi.com The use of this compound could be particularly advantageous in composites where the polymer matrix is also nonpolar, ensuring excellent compatibility.

Role in Cross-linking and Polymer Network Formation

Organofunctional alkoxysilanes can act as cross-linking agents for various polymers. russoindustrial.rusinosil.com The process typically involves the hydrolysis of the alkoxy groups to form reactive silanols, which then condense with each other to form stable siloxane (Si-O-Si) cross-links. russoindustrial.ruresearchgate.net

If this compound were incorporated into a polymer, either as a functional side group or as an additive, it could participate in moisture-curing cross-linking reactions. sinosil.com The resulting three-dimensional network would enhance the polymer's mechanical strength, thermal stability, and chemical resistance. nih.gov The presence of the isopropyl and dioctyl groups on the silicon atom would influence the flexibility and spacing of the cross-links, potentially leading to elastomers with tailored properties.

Contributions to Organic Electronics and Optoelectronic Materials

In the realm of organic electronics, the performance of devices is highly dependent on the molecular structure and organization of the organic semiconductor materials. The introduction of alkylsilane groups can be a powerful tool for tuning these properties.

Integration into Organic Semiconductor Architectures

The solubility and processability of organic semiconductors are critical for the fabrication of devices like organic field-effect transistors (OFETs). Attaching alkyl side chains to the conjugated core of an organic semiconductor is a common strategy to improve its solubility in organic solvents. The isopropyl and octyl groups of this compound, if incorporated as side chains on a conjugated polymer or small molecule, would enhance its solution processability.

Charge Transport Mechanisms in this compound-Containing Electronic Devices

Table 2: Hypothetical Influence of this compound Side Chains on Organic Semiconductor Properties

PropertyPotential EffectUnderlying Mechanism
SolubilityIncreasedNonpolar alkyl groups enhance solubility in organic solvents.
Film MorphologyModifiedSteric effects of isopropyl and octyl groups influence molecular packing.
Charge Carrier MobilityIncreased or DecreasedDependent on the resulting intermolecular distance and π-π stacking.
Device StabilityPotential ImprovementHydrophobic nature could protect the active layer from moisture.

This table is speculative and based on general principles of organic semiconductor design. Specific outcomes would depend on the conjugated backbone and device architecture.

Influence on Device Stability and Performance in Organic Light-Emitting Diodes and Solar Cells

There is a lack of specific studies focusing on the influence of this compound on the stability and performance of Organic Light-Emitting Diodes (OLEDs) and organic solar cells. In principle, silane-based self-assembled monolayers (SAMs) can be used to modify interfaces within these devices to improve charge transport and enhance stability youtube.comossila.com. However, research literature does not specify the use or effects of this compound for these particular applications.

Surface Science and Engineering Applications

Organosilanes are fundamental to surface science and engineering for their ability to form robust monolayers and modify surface properties.

Advanced Sensing and Detection Platforms

Self-assembled monolayers of various organosilanes are utilized in the development of advanced sensors, including biosensors rsc.orgmdpi.com. The functional terminal groups of the SAMs can be used to immobilize biological molecules or act as the sensitive layer for detecting specific analytes. There is currently no available research or data indicating the use of this compound in the fabrication of such sensing or detection platforms.

Based on a comprehensive search of available scientific and technical literature, there is currently no specific information linking the chemical compound This compound to the applications outlined in your request. Specifically, no research data or detailed findings were found regarding its use in:

This compound in Sustainable Materials and Circular Economy Research

Contributions to Environmentally Benign Material Synthesis and Applications

The general fields of sensor technology, responsive materials, recyclable polymers, and sustainable synthesis are active areas of research. However, the role of this compound within these specific contexts is not documented in the available resources.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed content for each specified section and subsection.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways for Green Chemistry Principles

The traditional synthesis of specialized organosilanes often involves multi-step processes that may utilize hazardous reagents, such as chlorosilanes and organometallic compounds, and generate significant waste. rsc.org Future research is increasingly focused on developing synthetic routes that align with the principles of green chemistry, emphasizing atom economy, reduced energy consumption, and the use of sustainable materials.

Key research avenues include:

Catalytic Hydrosilylation: Hydrosilylation, the addition of a Si-H bond across a double bond, is a primary method for creating carbon-silicon bonds. nih.gov While effective, it often relies on expensive and precious metal catalysts like platinum. Future work should explore catalysts based on more abundant and less toxic metals, such as cobalt or iron, which have shown promise in promoting hydrosilylation under milder conditions. csic.esresearchgate.net A potential green synthesis for Isopropyldioctylsilane could involve the direct hydrosilylation of 1-octene (B94956) with isopropyl(dioctyl)silane precursors using these next-generation catalysts.

Solvent-Free and Alternative Solvent Systems: Eliminating volatile organic compounds (VOCs) is a core goal of green chemistry. Research into performing the synthesis of this compound under solvent-free conditions or in greener solvents like alcohols is a critical direction. csic.es This reduces environmental impact and can simplify product purification. dakenchem.com

Dehydrocoupling Reactions: Catalytic dehydrocoupling, which forms Si-N or Si-O bonds by releasing hydrogen gas as the only byproduct, represents a highly atom-economical and clean synthetic strategy. rsc.org Exploring the adaptation of these methods for creating the Si-C bonds in this compound could offer a sustainable alternative to traditional routes that generate salt waste. rsc.org

Table 1: Comparison of Synthetic Pathways for this compound
ParameterHypothetical Traditional Pathway (e.g., Grignard)Potential Green Chemistry Pathway (e.g., Catalytic)
Starting MaterialsIsopropyltrichlorosilane, Octylmagnesium bromideHydrosilane precursor, 1-Octene
CatalystNone (stoichiometric reagent)Earth-abundant metal catalyst (e.g., Co, Fe) csic.es
SolventVolatile ethers (e.g., THF, Diethyl ether)Solvent-free or green solvents (e.g., alcohols) csic.es
ByproductsMagnesium halide saltsMinimal to none (potentially H2) rsc.org
Environmental ImpactHigh (VOC emissions, salt waste)Low (reduced waste, less hazardous materials) dakenchem.com

Advanced Theoretical Modeling of Structure-Property Relationships and Predictive Design

Computational chemistry offers powerful tools to predict the behavior of molecules like this compound, accelerating materials discovery and minimizing experimental trial and error. hydrophobe.org Advanced theoretical modeling can provide deep insights into the relationship between the molecular structure of this compound and its macroscopic properties.

Emerging opportunities in this area include:

Density Functional Theory (DFT) Simulations: DFT can be used to calculate the electronic structure, bond energies, and vibrational frequencies of this compound. This data can predict its reactivity, stability, and spectroscopic signatures, aiding in the design of synthetic pathways and characterization efforts. akm.ru

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound molecules. mdpi.com This is particularly useful for predicting how it will interact with surfaces or within a polymer matrix. For instance, MD can simulate the self-assembly of this compound on a silica surface to predict the resulting surface energy and hydrophobicity. mdpi.comnih.gov

Predictive Design with Machine Learning (ML): By combining computational data with machine learning algorithms, researchers can develop models that predict the properties of novel silane (B1218182) structures before they are synthesized. researchgate.net This approach, known as predictive design, can rapidly screen virtual libraries of compounds to identify candidates with optimal characteristics for specific applications, such as maximizing interfacial adhesion in a composite material.

Table 2: Application of Theoretical Models to this compound
Theoretical ModelPredicted Property/BehaviorPotential Application
Density Functional Theory (DFT)Reactivity, bond stability, spectroscopic data akm.ruOptimizing synthesis conditions, aiding in material characterization
Molecular Dynamics (MD)Surface interaction, self-assembly, compatibility with polymers mdpi.comDesigning surface coatings, predicting performance in composites
Quantitative Structure-Property Relationship (QSPR)Hydrophobicity, thermal stability, dielectric constantScreening for high-performance applications in electronics or coatings
Machine Learning (ML) ModelsAccelerated prediction of properties for new silane derivatives researchgate.netRapid discovery of new functional materials

Development of In-Situ and Operando Characterization Techniques

To fully understand and optimize the synthesis and performance of this compound, it is crucial to observe the chemical and physical transformations as they happen. In-situ and operando spectroscopy techniques, which monitor reactions in real-time under actual operating conditions, provide invaluable insights that are often missed by conventional ex-situ analysis. ethz.chchimia.ch

Future research should focus on applying these techniques to:

Monitor Synthesis Reactions: Using techniques like operando Raman or infrared (IR) spectroscopy can allow for real-time tracking of reactant consumption and product formation during the synthesis of this compound. researchgate.net This can reveal reaction mechanisms, identify transient intermediates, and help optimize conditions to maximize yield and minimize byproducts.

Characterize Surface Modification Processes: When this compound is used to modify a surface, its effectiveness depends on the hydrolysis of precursor groups and subsequent condensation to form stable siloxane bonds. researchgate.net In-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can monitor these reactions at the solid-liquid interface, providing critical data on reaction kinetics and the structure of the resulting film.

Probe Catalyst Behavior: For catalytically synthesized this compound, operando X-ray Absorption Spectroscopy (XAS) can provide information on the oxidation state and coordination environment of the metal catalyst during the reaction. chimia.chyoutube.com This helps in understanding how the catalyst functions and deactivates, guiding the design of more robust and efficient catalysts.

Table 3: In-Situ and Operando Techniques for this compound Research
TechniqueInformation GainedResearch Area
Operando Raman/IR SpectroscopyReaction kinetics, intermediate identification, byproduct formation researchgate.netSynthesis Optimization
In-Situ ATR-FTIR SpectroscopySurface hydrolysis and condensation rates, film structureSurface Modification and Coatings
Operando X-ray Absorption Spectroscopy (XAS)Catalyst oxidation state and structure during reaction chimia.chCatalyst Development
In-Situ X-ray Diffraction (XRD)Changes in crystalline structure of substrates or catalysts chimia.chHybrid Materials, Catalysis

Integration of this compound in Multi-Functional Hybrid Materials

Organosilanes serve as molecular bridges between inorganic and organic materials, enabling the creation of hybrid materials with synergistic properties. dakenchem.commdpi.com The specific structure of this compound, with its bulky isopropyl group and long, flexible octyl chains, makes it a promising candidate for imparting hydrophobicity, improving compatibility, and modifying surface properties.

Emerging opportunities for integration include:

Superhydrophobic Coatings: The low surface energy imparted by the alkyl chains of this compound can be harnessed to create water-repellent surfaces. By applying it to textured or nanoparticle-coated substrates, it is possible to achieve superhydrophobicity for applications in self-cleaning coatings and moisture barriers. ncsu.edu

Lubricant Additives and Self-Lubricating Materials: The long octyl chains could provide lubricity. Research into using this compound as an additive in lubricant formulations or chemically grafting it onto surfaces could lead to new low-friction materials.

Table 4: Potential Applications in Multi-Functional Hybrid Materials
Hybrid Material SystemRole of this compoundResulting Functionality
Polymer/Inorganic Nanoparticle CompositesSurface modifier for nanoparticles nih.govImproved dispersion, enhanced mechanical strength, hydrophobicity
Coated Textiles or WoodHydrophobizing agent in a surface coating ncsu.eduWater repellency, stain resistance
Pigment/Filler DispersionsDispersing agentStable dispersion of inorganic pigments in organic binders
Self-Assembled Monolayers (SAMs)Forms a hydrophobic monolayer on substratesControlled surface energy, anti-fouling properties

Addressing Scalability and Industrial Implementation Challenges from an Academic Perspective

Transitioning a specialized chemical like this compound from laboratory-scale synthesis to industrial production presents numerous challenges. nih.gov Academic research plays a vital role in addressing these hurdles by developing fundamental knowledge and innovative technologies.

Key academic research directions to support scalability include:

Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems can offer significant advantages in terms of safety, consistency, and throughput. rsc.org Research into developing a flow chemistry process for this compound synthesis could lead to a more efficient and scalable manufacturing process.

Catalyst Heterogenization and Recycling: For catalytic syntheses, the cost and recovery of the catalyst are major industrial concerns. researchgate.net Academic efforts should focus on immobilizing homogeneous catalysts onto solid supports (heterogenization). This simplifies catalyst separation from the product stream, enabling recycling and reducing costs and potential product contamination.

Process Intensification: Techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. rsc.org Investigating the use of microwaves for this compound synthesis could provide a pathway to a more efficient and economical industrial process.

Life Cycle Assessment (LCA): A comprehensive LCA provides a framework for evaluating the environmental impact of a chemical process from raw material extraction to final product disposal. rsc.org Conducting academic LCA studies on different synthetic routes for this compound can guide the selection of the most sustainable technology for industrial implementation.

Table 5: Scalability Challenges and Academic Research Solutions
Industrial ChallengeAcademic Research DirectionPotential Benefit
Batch-to-Batch Inconsistency and SafetyDevelopment of continuous flow synthesis processes rsc.orgImproved product quality, enhanced safety, higher throughput
High Catalyst Cost and Product ContaminationCatalyst heterogenization and recycling studies researchgate.netReduced manufacturing cost, purer product
Long Reaction Times and High Energy UseProcess intensification via microwave or ultrasonic methods rsc.orgFaster production, lower energy consumption
Waste Generation and Environmental ImpactFundamental research into atom-economical pathways (e.g., dehydrocoupling) rsc.orgMinimized waste streams, improved process sustainability
Lack of Sustainability MetricsConducting Life Cycle Assessments (LCA) rsc.orgInformed decision-making for sustainable technology development

Q & A

Q. How can researchers validate the reproducibility of this compound synthesis protocols across laboratories?

  • Methodological Answer : Conduct interlaboratory studies using identical reagents and equipment specifications. Share raw NMR/GC data via open-access platforms for cross-validation. Use coefficient of variation (CV) to quantify reproducibility, aiming for CV < 5% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.